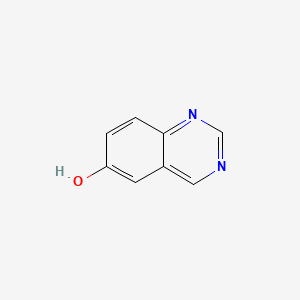

quinazolin-6-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPMVEXRMOAIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343415 | |

| Record name | 6-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-93-6 | |

| Record name | 6-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinazolin 6 Ol and Its Functionalized Derivatives

Strategic Approaches to the Quinazolin-6-ol Core Structure

The construction of the quinazoline (B50416) ring system can be achieved through several strategic synthetic pathways, starting from a variety of precursor molecules. These methods allow for the introduction of diverse functionalities, leading to a broad range of derivatives.

Bogert Quinazoline Synthesis for this compound Building Blocks

The Bogert quinazoline synthesis has proven to be a highly effective, albeit sometimes overlooked, heterocyclization technique for the specific construction of this compound building blocks. nih.govresearchgate.netresearchgate.net This method has been instrumental in the synthesis of novel quinazolin-6-yloxyacetamides, which are polar analogs of quinoline (B57606) fungicides. nih.govresearchgate.netresearchgate.net The concise nature of the Bogert synthesis makes it particularly useful for creating the foundational this compound structure required for further elaboration into more complex molecules. nih.govresearchgate.netresearchgate.net

Facile Cyclization Reactions Utilizing Aniline (B41778) and Phthalic Acid Precursors

The synthesis of this compound can be accomplished through the reaction of anilines and phthalic acid. biosynth.com This approach represents a direct method for constructing the core quinazoline structure. While many common syntheses of quinazolines begin with anthranilic acid or its derivatives, the use of aniline and phthalic acid provides an alternative route to this important heterocyclic compound. biosynth.combu.edu.eg

Transformations from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are among the most common and versatile starting materials for the synthesis of the quinazoline core, including precursors to this compound. bu.edu.egnih.gov Several classical and modern methods utilize these accessible building blocks.

One of the most established methods is the Niementowski Quinazoline Synthesis , which involves the thermal condensation of anthranilic acid with amides, such as formamide (B127407), to produce 4(3H)-quinazolinones. bu.edu.eg Subsequent chemical modification can then yield the target this compound. The reaction typically requires heating anthranilic acid with an excess of formamide at elevated temperatures (e.g., 120 °C), leading to a nearly quantitative conversion through the elimination of water. bu.edu.eg

Another prevalent strategy involves the acylation of anthranilic acid with acyl chlorides, followed by cyclization. nih.gov The initial acylation forms an N-acylanthranilic acid intermediate. This intermediate can then be cyclized to form a benzoxazinone, which, upon reaction with ammonia (B1221849) or amines, yields the corresponding quinazolinone derivative. bu.edu.eg For instance, novel 4,6-disubstituted quinazoline derivatives have been synthesized starting from anthranilic acid derivatives via an initial acylation, cyclization to a benzoxazinone, and subsequent reaction with ammonia to form a 2-substituted benzamide (B126) intermediate that is then cyclized to the quinazolinone core. nih.gov

The table below summarizes key synthetic strategies starting from anthranilic acid.

| Method Name | Starting Materials | Key Intermediates | Product Type | Ref. |

| Niementowski Synthesis | Anthranilic acid, Formamide | - | 4(3H)-Quinazolinone | bu.edu.eg |

| Acylation-Cyclization | Anthranilic acid, Acyl chloride, Ammonia/Amine | N-Acylanthranilic acid, Benzoxazinone | Quinazolinone | bu.edu.egnih.gov |

| Urea (B33335) Fusion | Anthranilic acid, Urea | o-Ureidobenzoic acid | Quinazoline-2,4(1H,3H)-dione | yok.gov.tr |

Synthetic Routes via 2-Aminobenzonitrile (B23959) Intermediates

2-Aminobenzonitrile serves as a valuable and reactive intermediate for the synthesis of various quinazoline derivatives. whiterose.ac.ukresearchgate.net Its nitrile group can participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline system.

An effective method involves the amidation of 2-aminobenzonitrile to form an amide intermediate, which then undergoes a base-promoted ring closure to yield the corresponding quinazolinone. whiterose.ac.uk More advanced strategies include acid-mediated [4+2] annulation reactions. For example, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of hydrochloric acid to produce 2-amino-4-iminoquinazolines. mdpi.com This demonstrates a practical and high-yielding approach to functionalized quinazolines. mdpi.com

The versatility of this intermediate is further highlighted in its use in multicomponent reactions. One such strategy involves the reaction of 2-aminobenzonitrile with acyl chlorides under microwave or ultrasonic irradiation, promoted by a Lewis acid like Yb(OTf)₃, to form 4(3H)-quinazolines. thieme-connect.de

Isatoic Anhydride-Mediated Annulation Protocols

Isatoic anhydride (B1165640) is a highly useful and common precursor for the synthesis of quinazolinones, which are direct precursors to this compound. rsc.orgderpharmachemica.com This cyclic compound readily reacts with nucleophiles, providing an efficient entry into the quinazoline scaffold.

A prominent application is in three-component, one-pot syntheses. For example, isatoic anhydride can be condensed with aldehydes and amines or ammonium (B1175870) salts to generate 2,3-disubstituted quinazolinones. derpharmachemica.com One study reports an efficient oxidative synthesis of 2-substituted quinazolinones from isatoic anhydride, various aldehydes, and ammonium acetate (B1210297) using sodium hypochlorite (B82951) (NaOCl) as an oxidant in ethanol. derpharmachemica.com This method proceeds under mild conditions without the need for expensive metal catalysts. derpharmachemica.com

Furthermore, isatoic anhydride can react with a primary amine to form an intermediate that then undergoes a Lewis acid-mediated cyclization and dehydrogenation, allowing for the concomitant construction of multiple rings in a one-pot fashion. rsc.org Researchers have also developed methods starting from isatin-7-carboxylic acid to produce a specialized isatoic anhydride-8-amide, which serves as a versatile tool for creating a range of quinazoline derivatives through pH-sensitive cyclization chemistry. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of catalytic and environmentally benign synthetic methods has become a major focus in organic chemistry. The synthesis of quinazolines, including this compound, has benefited significantly from these advancements, which aim to reduce waste, avoid hazardous reagents, and improve efficiency. nih.govnih.gov

Green solvents and catalysts are central to this approach. An eco-friendly procedure for preparing quinazolinone precursors involves the condensation of 2-aminobenzamide (B116534) with aldehydes using cyanuric chloride as an inexpensive organocatalyst in water. oiccpress.com Citric acid has also been employed as a green catalyst for related heterocyclic syntheses. oiccpress.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. nih.gov The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved using microwave irradiation. bu.edu.egnih.gov Similarly, solvent-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved in minutes with excellent yields under microwave heating. nih.gov

The table below highlights several modern catalytic and green approaches to quinazoline synthesis.

| Approach | Catalyst / Conditions | Starting Materials | Key Advantages | Ref. |

| Organocatalysis | Cyanuric chloride | 2-Aminobenzamide, Aldehydes | Inexpensive catalyst, Aqueous media (green) | oiccpress.com |

| Ionic Liquid Catalysis | Butylmethylimidazolium tetrachloroferrate (Bmim[FeCl₄]) | Aldehydes, 2-Aminobenzophenones, NH₄OAc | Solvent-free, Recyclable catalyst, High yield | nih.gov |

| Microwave-Assisted | Microwave irradiation (solvent-free) | Isatoic anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline | High yield, Rapid reaction | frontiersin.org |

| Deep Eutectic Solvent | 2[HDPH]:CoCl₄²⁻ | Dimedone, Aldehydes, 5-Aryl-1,3,4-thiadiazol-2-amines | Solvent-free, Reusable catalyst, High efficiency | researchgate.net |

| Sustainable Oxidation | H₂O₂ | 2-Amino-N-methylbenzamide, DMSO | Sustainable oxidant, Radical approach | nih.gov |

These advanced methodologies underscore the ongoing efforts to develop more efficient, cost-effective, and environmentally responsible routes to this compound and its diverse derivatives, facilitating their application in various scientific fields.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of quinazolines is no exception. Various metals have been employed to facilitate the formation of the quinazoline core and to introduce functional groups at specific positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are instrumental in the functionalization of the quinazoline nucleus.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides or triflates, is a widely used method for creating Csp²–Csp² bonds. mdpi.com This reaction has been successfully applied to the synthesis of various polysubstituted quinazolinones and quinazolines. nih.govmdpi.com For instance, 6-iodoquinazoline-4(3H)-one can be coupled with boronic acid pinacol (B44631) esters in a Suzuki-Miyaura reaction to introduce substituents at the C6 position. mdpi.com The reaction of 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones with arylboronic acids also exemplifies the utility of this method in producing triaryl-substituted quinazolinones. mdpi.com

The Sonogashira coupling provides an effective route for the formation of Csp²–Csp bonds by reacting aryl halides with terminal acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This reaction has been used to synthesize polycarbo-substituted quinazolines. For example, 2-aryl-4-chloro-6-iodoquinazolines can undergo sequential Sonogashira coupling reactions to introduce different alkyne groups at the C6 and C4 positions. nih.gov

The Stille coupling involves the reaction of organostannanes with organic halides or triflates, catalyzed by palladium. mdpi.com While its application to quinazolinones is limited due to the reactivity of organostannanes with the amide group, it has been effectively used for the functionalization of quinazolines. nih.gov For example, 5-chlorotriazoloquinazoline has been coupled with heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system. mdpi.com

A one-pot synthesis of quinazoline derivatives has also been developed, which involves the palladium-catalyzed N-arylation of amidines followed by the addition of an aldehyde. mit.edu

Table 1: Examples of Palladium-Catalyzed Reactions for Quinazoline Functionalization

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | 6-iodoquinazoline-4(3H)-one, boronic acid pinacol ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | 6-substituted quinazolinones | mdpi.commdpi.com |

| Suzuki-Miyaura | 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, arylboronic acids | Not specified | 2,6,8-triarylquinazolin-4(3H)-ones | mdpi.com |

| Sonogashira | 2-aryl-4-chloro-6-iodoquinazolines, terminal alkynes | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | Polycarbo-substituted quinazolines | nih.gov |

| Stille | 5-chlorotriazoloquinazoline, heterarylstannanes | Pd(PPh₃)₄, CuI | 5-heteraryl-substituted triazoloquinazolines | mdpi.com |

| N-Arylation/Cyclization | Aryl bromides, amidines, aldehydes | Pd catalyst | Quinazoline derivatives | mit.edu |

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of quinazolines. mdpi.com Copper-catalyzed reactions are particularly useful for C-N bond formation and cyclization reactions.

One notable method involves the copper-catalyzed annulation of amidines, where C-N bonds are formed between the N-H bonds of amidines and C(sp³)-H bonds of solvents like DMSO, followed by intramolecular C-C bond formation to yield quinazolines. nih.govrsc.org Another approach is the copper-catalyzed tandem reaction of 1-(2-halophenyl)methanamines and amidines to produce substituted quinazolines. mdpi.com A simple and efficient ligand-free, copper-catalyzed method utilizes (2-bromophenyl)methylamines and amides as starting materials, proceeding through a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.orgnih.gov

Copper catalysts have also been employed in dual cyclization reactions for the synthesis of complex heterocyclic systems like quinindolines. nih.gov Furthermore, copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or related compounds provide a general and highly efficient route to quinazolines and quinazolinones. nih.gov An enantioselective copper-catalyzed borylative cyclization has been reported for the synthesis of pyrroloquinazolinone motifs, highlighting the potential for asymmetric synthesis. nih.gov

Table 2: Overview of Copper-Catalyzed Quinazoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |

| Annulation of Amidines | Amidines, DMSO/DMF | Cu catalyst | C-N and C-C bond formation | nih.govrsc.org |

| Tandem Reaction | 1-(2-halophenyl)methanamines, amidines | CuBr, K₂CO₃ | One-pot synthesis | mdpi.com |

| Ullmann-type Coupling | (2-bromophenyl)methylamines, amides | CuI, K₂CO₃ | Ligand-free, aerobic oxidation | organic-chemistry.orgnih.gov |

| Cascade Reaction | Amidine hydrochlorides, 2-halobenzaldehydes | Copper catalyst | High efficiency | nih.gov |

| Borylative Cyclization | - | Cu catalyst, chiral phosphine (B1218219) ligands | Enantioselective, forms quaternary stereocenters | nih.gov |

Manganese, being an abundant and low-cost transition metal, is an attractive catalyst for C-H functionalization reactions. mdpi.com Manganese-catalyzed allylation of 2-arylquinazolinones has been achieved using 4-vinyl-1,3-dioxolan-2-one, demonstrating good functional group tolerance and stereoselectivity. sioc-journal.cn Another strategy involves the Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides to synthesize 2-substituted quinazolines. mdpi.com Furthermore, Mn(III) has been used to promote the C4 arylation of quinazoline-3-oxides with arylboronic acids. chim.it The development of manganese-catalyzed C-H activation of aryl amidines with vinylene carbonate for the synthesis of 1-aminoisoquinolines also showcases the versatility of this metal. acs.org

Iron catalysis has gained prominence in various chemical transformations due to its low cost and low toxicity. mdpi.com In the context of quinazoline synthesis, an Fe/Cu relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. mdpi.comorganic-chemistry.org Iron has also been used to catalyze the C(sp³)-H oxidation of 2-alkylamino N-H ketimine derivatives, leading to the efficient synthesis of quinazolines. organic-chemistry.orgfrontiersin.org Additionally, iron-mediated reductive coupling reactions of heteroarenes with alkenes have been explored. rsc.org

Ruthenium(II) catalysts have proven effective in promoting oxidative cyclization reactions to form quinazoline scaffolds. One such pathway involves the dehydrogenative coupling of o-amino-benzyl alcohols and (hetero)aryl or alkyl nitriles in the presence of an NNN pincer Ru(II)-catalyst. mdpi.com More recently, a Ru(II)-catalyzed C-H addition and oxidative cyclization of 2-aryl quinazolinones with activated aldehydes has been described, providing access to tetracyclic isoindoloquinazolinones. ujpronline.comrsc.org

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. frontiersin.orgnih.gov The application of microwave technology has significantly enhanced the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgresearchgate.netnih.gov

Microwave-assisted synthesis has been successfully employed in various reactions, including the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes to produce quinazolines in good yields within minutes. frontiersin.org Another example is the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which represents a green and efficient method for preparing quinazolinone derivatives. rsc.org The use of microwave irradiation has been shown to increase both the reaction rate and the yield in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3 - 6 hours | 48 - 89% | researchgate.net |

| Microwave Irradiation | 10 - 20 minutes | 66 - 97% | researchgate.net |

Ultrasound-Promoted Chemical Transformations

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. researchgate.net The application of ultrasonic irradiation in the synthesis of quinazoline derivatives offers numerous benefits, including significantly reduced reaction times, higher yields, and simplified work-up procedures, often under solvent- and catalyst-free conditions. nih.gov The physical phenomenon behind this technique is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with intense pressure and temperature, enhancing mass transfer and reaction rates. researchgate.net

An efficient method for synthesizing 4(3H)-quinazolinones involves the condensation of a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid, promoted by ultrasound. ujpronline.com Another notable application is the Yb(OTf)₃-catalyzed reaction of 2-aminobenzonitriles with acyl chlorides. arkat-usa.org This reaction can be performed under solvent-free conditions using either microwave irradiation or ultrasound, with the latter consistently producing superior yields. arkat-usa.org For instance, the synthesis of 2-phenyl-4(3H)-quinazoline yielded 98% of the product in 45 minutes under ultrasound, compared to 61% in 6 minutes with microwave heating. arkat-usa.org This highlights the efficiency and practicality of ultrasound as an energy source for these transformations. nih.govarkat-usa.org

The table below summarizes the comparison of ultrasound (US) versus microwave (MW) assisted synthesis for selected 4(3H)-quinazolines. arkat-usa.org

| Entry (Substituent R) | Yield (MW) | Yield (US) |

|---|---|---|

| Methyl | 72% | 95% |

| Phenyl | 61% | 98% |

| 4-Methylphenyl | 55% | 96% |

| 4-Methoxyphenyl | 68% | 98% |

| 4-Chlorophenyl | 71% | 97% |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly convergent and atom-efficient processes where three or more reactants are combined in a single operation to form a complex product without isolating intermediates. openmedicinalchemistryjournal.comresearchgate.net This strategy is exceptionally valuable for building diverse libraries of heterocyclic compounds like quinazolines. asianpubs.org

A prevalent MCR for synthesizing 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones, various aldehydes, and an ammonium salt (as a nitrogen source). researchgate.net This transformation can be mediated by hydrogen peroxide in DMSO, offering a transition-metal-free and atom-efficient approach. researchgate.netresearchgate.net The reaction proceeds smoothly under mild conditions (60 °C) and tolerates a wide range of functional groups on both the aldehyde and the 2-aminoaryl ketone. researchgate.net

Furthermore, nanotechnology has been integrated with MCRs to enhance catalytic efficiency and reusability. For example, a ZnO/TiO₂@MWCNTs nanocomposite has been used as a highly effective and reusable catalyst for the five-component synthesis of novel quinolinoquinazoline derivatives in aqueous media. researchgate.net Another approach utilizes platinum-nanoparticles supported on multi-walled carbon nanotubes (Pt-MWCNTs) to catalyze the three-component coupling of isatoic anhydride, an aldehyde, and an amine under ultrasonic irradiation, yielding 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net

The following table presents examples of multicomponent reaction strategies for quinazoline scaffold assembly.

| Reactants | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| 2-Aminoaryl ketone, Aldehyde, Ammonium acetate | H₂O₂ | 2,4-Disubstituted quinazoline | researchgate.net |

| Isatoic anhydride, Aldehyde, Amine | Pt-MWCNTs / Ultrasound | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.net |

| o-Substituted nitroarene, Aldehyde, Ammonium salt | Base-promoted | 2,4-Substituted quinazoline | acs.org |

| 2-Aminobenzamide, Isocyanide, 2-(2-Formylphenoxy)acetic acid | None (Catalyst-free) | Oxazepine-quinazolinone bis-heterocycle | frontiersin.org |

Oxidative Cyclization for this compound Ring Formation

The final aromatization step to form the stable quinazoline ring often involves an oxidative cyclization. researchgate.net This transformation is typically performed on a dihydroquinazoline (B8668462) intermediate, which is formed from the initial condensation of precursors. A variety of oxidative systems have been developed, ranging from traditional chemical oxidants to greener, catalyst-based aerobic methods. rsc.orgrsc.org

A bio-inspired cooperative catalytic system using laccase and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been successfully employed for the aerobic oxidative synthesis of quinazolinones. rsc.org This chemoenzymatic method operates in aqueous media at ambient temperature, using molecular oxygen as the ultimate oxidant, which makes it an environmentally friendly alternative to methods requiring toxic transition metals. researchgate.netrsc.org

Metal-free approaches have also gained attention. One such method uses a 4,6-dihydroxysalicylic acid catalyst system with atmospheric oxygen to achieve the oxidative condensation of o-aminobenzylamines and benzylamines, leading to 2-substituted quinazolines. frontiersin.org In the realm of electrochemistry, a K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been developed. rsc.org This process occurs under constant current at room temperature without the need for a transition metal catalyst or a base, showcasing the power of electrosynthesis for green chemistry. rsc.org

The table below outlines various oxidative cyclization methods for quinazoline ring formation.

| Substrate | Oxidative System | Key Features | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Laccase/DDQ, O₂ | Bioinspired, aerobic, aqueous media | rsc.org |

| o-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid, O₂ | Metal-free, organocatalyzed | frontiersin.org |

| 2-Aminobenzamide, Primary alcohol | K₂S₂O₈, Electrosynthesis | Metal-free, room temperature | rsc.org |

| 2-Aminobenzamide, Aryl methyl ketone | I₂ | Metal-free, iodine-catalyzed | organic-chemistry.org |

Regioselective Synthesis and Derivatization Strategies for this compound

The functionalization of a pre-formed quinazoline ring at a specific position is crucial for tuning its properties. Regioselective synthesis, particularly through transition-metal-catalyzed C-H activation, has become a powerful strategy for introducing substituents at desired locations on the quinazoline scaffold with high precision and atom economy. mdpi.comcdnsciencepub.com

The inherent electronic properties of the quinazoline nucleus can direct functionalization. For instance, the quinazoline core itself has been shown to be an efficient directing group in the rhodium-catalyzed C-H arylation of 2,4-diarylquinazolines, leading to mono-arylation on the 2-aryl ring. cdnsciencepub.com

Weakly coordinating functional groups can also be exploited to direct metal catalysts to a specific C-H bond. A notable example is the ruthenium(II)-catalyzed C-5 alkenylation of quinazolinone-coumarin conjugates, where the amide group serves as a weak directing group. acs.orgnih.gov This methodology allows for the selective introduction of an alkene at the C-5 position of the quinazolinone ring, a site that is often challenging to functionalize using classical methods. acs.org Similarly, direct acylation of quinazolines has been achieved with high regioselectivity under metal-free conditions using bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) azide. researchgate.net

The following table summarizes key regioselective functionalization strategies.

| Position | Reaction Type | Catalyst/Reagent | Directing Group | Reference |

|---|---|---|---|---|

| C-5 | Alkenylation | Ruthenium(II) | Amide | acs.orgnih.gov |

| C-2 (on aryl substituent) | Allylation | Rhodium(III) | Quinazoline core | cdnsciencepub.com |

| C-4 | Acylation | (CF₃COO)₂IPh / TMSN₃ | Inherent electronics | researchgate.net |

| C-2 | Arylation | Palladium(II) | Quinoline N-oxide | mdpi.com |

Design and Synthesis of Hybrid Molecules Incorporating this compound Substructures

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. tandfonline.com This approach aims to develop new chemical entities with potentially enhanced activity, better affinity for biological targets, or a modified pharmacological profile compared to the individual components. The quinazoline scaffold is a popular building block for creating such hybrids due to its established biological importance. asianpubs.orgrsc.org

A variety of synthetic strategies are employed to construct quinazoline-based hybrids. For instance, quinazolinone-chalcone hybrids have been synthesized and shown to induce apoptosis in cancer cell lines. rsc.org Another common strategy involves linking the quinazoline moiety to other heterocyclic systems like triazoles. rsc.orgacs.org This has been achieved using "click chemistry," specifically the Huisgen [3+2] cycloaddition, to connect an azide-functionalized quinazoline with an alkyne-containing molecule. rsc.orgrsc.org

Other examples include the synthesis of quinazolinone-oxadiazole hybrids and the condensation of 6-amino-2-methylquinazolin-4(3H)-one with indolin-2,3-dione to form hybrids connected by an imine linkage. rsc.org The design of these molecules often involves considering the roles of each component and the linker connecting them. For example, amino acids have been used as linkers to provide additional hydrogen bonding interactions at a target site. rsc.org

The table below provides examples of hybrid molecules incorporating the quinazoline scaffold.

| Hybrid Partner | Linker Type | Synthetic Strategy | Reference |

|---|---|---|---|

| Chalcone | Direct bond/chain | Claisen-Schmidt condensation | rsc.org |

| 1,2,3-Triazole | Varies | Click chemistry (cycloaddition) | rsc.orgacs.org |

| Indolin-2-one | Imine (-C=N-) | Condensation reaction | rsc.org |

| Coumarin | Direct C-C bond | Ruthenium-catalyzed C-H activation | acs.org |

| Isoxazoline | Alkyl chain | Cyclocondensation | mdpi.com |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Quinazolin 6 Ol

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the characteristic vibrations of the molecular framework.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups and structural features. For quinazolinone derivatives, which share the core quinazoline (B50416) structure, characteristic IR bands are well-documented. nih.govderpharmachemica.commdpi.com

In a typical analysis of a related quinazolinone derivative, the spectrum reveals several key features. derpharmachemica.com A broad band observed in the region of 3400-3100 cm⁻¹ is characteristic of O-H and N-H stretching vibrations, indicating the presence of the hydroxyl group and the N-H bond within the pyrimidine (B1678525) ring. Aromatic C-H stretching vibrations typically appear around 3120 cm⁻¹. derpharmachemica.com The C=O stretching of the quinazolinone moiety gives a strong absorption near 1700 cm⁻¹, while the C=N imine stretch is found around 1593 cm⁻¹. derpharmachemica.com The presence of the aromatic rings is confirmed by C=C stretching vibrations within the 1600-1400 cm⁻¹ range. heteroletters.orgajol.info

Table 1: Representative FT-IR Bands for Quinazoline Derivatives

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3405 | N-H Stretch | derpharmachemica.com |

| 3120 | Aromatic C-H Stretch | derpharmachemica.com |

| 1700 | C=O Stretch (Quinazolinone) | derpharmachemica.com |

| 1668 | C=O Stretch | heteroletters.org |

| 1593 | C=N Stretch (Imine) | derpharmachemica.com |

| 1443 | C=C Aromatic Stretch | ajol.info |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It involves inelastic scattering of laser light, providing information on molecular vibrations, particularly those of non-polar bonds and symmetric vibrations which may be weak or absent in the IR spectrum. Studies on heterocyclic compounds demonstrate the utility of Raman spectroscopy in characterizing their framework. ias.ac.inrsc.orgscilit.comcapes.gov.br For quinoline (B57606), a related heterocyclic structure, characteristic FT-Raman bands have been identified. nih.gov The analysis of heterocyclic N-oxides has also utilized Raman spectroscopy to assign the N-O stretching vibration. ias.ac.in In substituted benzenes, ring vibrations are prominent in the Raman spectra. aip.org For instance, in a study of a fire retardant, FT-Raman was effective in identifying key peaks for antimony oxide that were distinct from the polymer matrix. irdg.org The analysis of quinazolin-6-ol would be expected to show characteristic ring breathing modes and vibrations associated with the fused aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of a 6-hydroxy-substituted quinazolinone derivative, the proton of the hydroxyl group (OH) typically appears as a broad singlet at a low field, around 10.04 ppm. vjs.ac.vn The protons on the quinazolinone ring system (H-5, H-7, and H-8) exhibit a characteristic splitting pattern due to their coupling with each other. vjs.ac.vn For example, H-8 might appear as a doublet around 7.44 ppm, H-5 as a doublet around 7.38 ppm, and H-7 as a doublet of doublets around 7.22 ppm. vjs.ac.vn The chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the quinazoline scaffold. journals.co.zanih.gov

Table 2: Representative ¹H NMR Data for a 6-Hydroxy-2-methyl-3-propylquinazolin-4(3H)-one vjs.ac.vn

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| OH | 9.96 | s | - |

| H-8 | 7.44 | d | 8.50 |

| H-5 | 7.38 | d | 2.50 |

| H-7 | 7.22 | dd | 8.50, 2.50 |

| N-CH₂ | 3.95 | t | 6.50 |

| CH₃ (ring) | 2.54 | s | - |

| CH₂ | 1.64 | m | - |

| CH₃ (propyl) | 0.92 | t | 7.50 |

Note: Data recorded in DMSO-d₆. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 't' triplet, 'm' multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In quinazoline derivatives, the carbonyl carbon (C-4) of the quinazolinone ring is typically observed at a low field, around 160.9 ppm. vjs.ac.vn The carbon bearing the hydroxyl group (C-6) would also be significantly downfield, appearing around 155.6 ppm. vjs.ac.vn Other aromatic and heterocyclic carbons resonate in the 108-152 ppm range. orientjchem.orgjpionline.orgtandfonline.com For instance, in a 6-hydroxy-2-methyl-3-propylquinazolin-4(3H)-one, C-2 and C-9 are found at 151.4 ppm and 140.4 ppm, respectively, while the protonated aromatic carbons C-5, C-7, and C-8 appear at 108.8 ppm, 123.7 ppm, and 128.1 ppm. vjs.ac.vn

Table 3: Representative ¹³C NMR Data for a 6-Hydroxy-2-methyl-3-propylquinazolin-4(3H)-one vjs.ac.vn

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 160.9 |

| C-6 | 155.6 |

| C-2 | 151.4 |

| C-9 | 140.4 |

| C-8 | 128.1 |

| C-7 | 123.7 |

| C-10 | 120.9 |

| C-5 | 108.8 |

| N-C-1' | 45.3 |

| CH₃ (ring) | 22.4 |

| C-2' | 21.3 |

| C-3' | 11.1 |

Note: Data recorded in DMSO-d₆.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The quinazoline scaffold, the core of this compound, is an aromatic heterocycle containing chromophores that absorb UV or visible light, leading to the promotion of electrons from a ground electronic state to a higher energy excited state.

The electronic absorption spectra of quinazoline derivatives typically exhibit distinct absorption bands in the ultraviolet region. researchgate.net Generally, two main bands are observed. The first, appearing at shorter wavelengths, is attributed to π → π* transitions within the fused aromatic ring system. researchgate.net The second band, found at longer wavelengths, is typically assigned to n → π* transitions, which involve the non-bonding electrons of the nitrogen heteroatoms. researchgate.net

Studies on various quinazoline derivatives in solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) provide insight into the expected spectral characteristics of this compound. researchgate.netmdpi.com For instance, research on related quinazolin-4(3H)-ones shows intense absorption bands around 278 nm, which are characteristic of the π–π* transition of the quinazolinone backbone. mdpi.com Weaker and less defined bands at longer wavelengths, sometimes extending beyond 300 nm, are considered to be the result of n–π* transitions or intramolecular charge transfer (ICT). researchgate.netmdpi.com The presence of the hydroxyl (-OH) group at the 6-position of the quinazoline ring, an auxochrome, is expected to influence the position and intensity of these absorption maxima through its electronic donating effects on the aromatic system.

The typical electronic transitions observed in the quinazoline ring system are summarized in the table below.

| Electronic Transition Type | Typical Wavelength Range (nm) | Involved Orbitals |

| π → π | 240–300 | Transitions of electrons in π-bonds of the aromatic system. researchgate.net |

| n → π | 310–425 | Transitions of non-bonding electrons from nitrogen atoms to anti-bonding π*-orbitals. researchgate.net |

This table presents generalized data for the quinazoline scaffold based on studies of its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its molecular mass. npl.co.uk Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is established as C₈H₆N₂O. biosynth.com Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical (calculated) monoisotopic mass can be determined with high precision. An experimental HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to yield a measured mass that closely matches this calculated value, often within a few parts per million (ppm). acs.orgmdpi.com This concordance provides definitive evidence for the molecular formula of this compound.

The table below outlines the precise molecular mass details for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆N₂O | biosynth.com |

| Nominal Mass | 146 g/mol | biosynth.com |

| Theoretical Monoisotopic Mass (Calculated) | 146.04801 Da | |

| Ionization Mode (Typical) | Electrospray Ionization (ESI), Positive Mode | mdpi.com |

| Expected Ion | [M+H]⁺ | mdpi.com |

| Expected m/z for [M+H]⁺ | 147.05529 |

Computational Chemistry and Theoretical Investigations of Quinazolin 6 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrj.org It is widely employed to predict a range of molecular properties for quinazoline (B50416) derivatives, offering a balance between computational cost and accuracy. aphrc.orgbogazici.edu.tr

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For quinazolin-6-ol, this process is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). chemrj.orgmdpi.com The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. The resulting structure for this compound is expected to feature a largely planar quinazoline core.

Table 1: Representative Optimized Geometric Parameters for a Quinazoline Core Note: This table presents typical values for a quinazoline framework based on computational studies of related derivatives, as specific experimental or calculated data for this compound is not detailed in the provided sources. The values are illustrative.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-N | ~1.3-1.4 Å |

| C-C (aromatic) | ~1.4 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angles | C-N-C | ~115-120° |

| C-C-C (in ring) | ~120° | |

| C-O-H | ~109° | |

| Dihedral Angles | Ring Dihedrals | ~0-1° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. wikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap (Egap) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netsapub.org For this compound, the electron-donating hydroxyl group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted quinazoline. This smaller energy gap suggests higher reactivity. rsc.org

Upon photoexcitation, intramolecular charge transfer (ICT) can occur, where electron density moves from an electron-rich part of the molecule (the donor) to an electron-deficient part (the acceptor). mdpi.comnih.gov In this compound, the phenol (B47542) moiety can act as a donor, with the pyrimidine (B1678525) ring of the quinazoline system acting as the acceptor. mdpi.com This ICT process is fundamental to the molecule's photophysical properties. acs.org

Table 2: Representative Frontier Orbital Energies and Related Parameters Note: Values are illustrative and based on DFT calculations for related quinoline (B57606) and quinazoline derivatives. mdpi.comscirp.org

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | Egap | 3.5 to 4.5 |

| Ionization Potential (IP ≈ -EHOMO) | IP | 5.5 to 6.0 |

| Electron Affinity (EA ≈ -ELUMO) | EA | 1.5 to 2.0 |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. mdpi.comresearchgate.net The calculations predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the probability of an electronic transition. mdpi.com For this compound, the predicted spectrum would likely show π→π* transitions characteristic of the aromatic system and potentially n→π* transitions involving the nitrogen lone pairs. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict the 1H and 13C NMR chemical shifts (δ). imist.maresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm molecular structures. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com

Table 3: Predicted Spectroscopic Data for a this compound Framework Note: The data is representative, based on computational studies of similar heterocyclic systems. mdpi.comimist.ma

| Spectroscopy Type | Parameter | Predicted Value | Transition/Assignment |

| UV-Vis | λmax 1 | ~320-340 nm | π→π |

| λmax 2 | ~280-300 nm | π→π | |

| 1H NMR | δ (Ar-H) | 7.0-8.5 ppm | Aromatic Protons |

| δ (OH) | 9.0-10.0 ppm | Hydroxyl Proton | |

| 13C NMR | δ (Ar-C) | 115-150 ppm | Aromatic Carbons |

| δ (C-OH) | ~155 ppm | Carbon bearing Hydroxyl |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. DFT calculations can predict the NLO properties of a molecule by determining its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netcolab.ws Molecules with significant intramolecular charge transfer characteristics, often described as donor-π-acceptor systems, tend to exhibit a strong NLO response. mdpi.com The this compound structure, with its donor hydroxyl group and acceptor quinazoline core, has the potential for NLO activity. Computational assessment of its hyperpolarizability can quantify this potential. researchgate.netrsc.org

Table 4: Representative Calculated Non-Linear Optical Properties Note: Values are illustrative, derived from studies on quinoline and quinazolinone derivatives designed for NLO applications. mdpi.comresearchgate.netresearchgate.net

| Parameter | Symbol | Typical Units |

| Dipole Moment | μ | Debye |

| Mean Polarizability | <α> | 10-24 esu |

| First-Order Hyperpolarizability | βtot | 10-30 esu |

DFT calculations can be used to compute bond dissociation energies (BDEs), which are a measure of bond strength. The BDE is the energy required to break a specific bond homolytically. mdpi.com For this compound, the BDE of the O-H bond is particularly relevant, as it relates to its potential antioxidant activity through hydrogen atom transfer. A lower O-H BDE indicates a greater propensity to donate the hydrogen atom and scavenge free radicals.

Table 5: Key Reactivity Descriptors and Their Significance Note: These concepts are widely applied in computational studies of quinazoline derivatives to predict reactivity. sapub.orgscirp.orgnih.gov

| Descriptor | Formula | Significance |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index | ω = χ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the analysis of molecular interactions. ntu.edu.twnih.gov

For this compound, MD simulations can be used to sample its different conformations in various environments, such as in a solvent or bound to a biological target. biorxiv.orgfrontiersin.org These simulations are particularly powerful in drug discovery, where they are used to investigate the stability of a ligand within the binding pocket of a protein, such as the epidermal growth factor receptor (EGFR), a common target for quinazoline-based inhibitors. frontiersin.orgrjpbr.comresearchgate.net The simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

Table 6: Typical Parameters for a Molecular Dynamics Simulation Setup Note: This table outlines a general protocol for MD simulations as applied to quinazoline derivatives interacting with proteins. nih.govnih.govmdpi.com

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system. | AMBER, GROMACS, CHARMM |

| Solvent Model | Represents the aqueous environment. | TIP3P, SPC/E (explicit water models) |

| Simulation Time | Duration of the simulation. | 100-200 nanoseconds (ns) or longer |

| Ensemble | Statistical mechanics ensemble used. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature. | 300 K |

| Pressure | System pressure. | 1 bar |

| Analysis | Metrics used to analyze the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis |

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. actascientific.comnih.govajpp.in This method is crucial in drug design for understanding binding mechanisms. actascientific.comnih.gov For quinazoline derivatives, docking studies have been instrumental in elucidating their interactions with various therapeutic targets, primarily in cancer and inflammation research.

Key protein targets for quinazoline derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TS). doaj.orgnih.govmdpi.com In studies against EGFR, a key protein in many cancers, quinazoline-based inhibitors have shown significant potential. nih.gov For instance, docking studies revealed that the inhibitor Varlitinib demonstrated a high fitness score of 109, while Imatinib showed a strong binding affinity of -10.9 kcal/mol. nih.gov These interactions are often stabilized by hydrogen bonds with key residues in the EGFR active site, such as Met769, and hydrophobic interactions with residues like Phe699 and Leu694. jst.go.jpnih.gov

In the context of anti-inflammatory research, COX-2 is a major target. Docking of quinazolin-4-one derivatives into the COX-2 active site has yielded compounds with high binding affinities, such as -10.32 kcal/mol for a derivative designated QZN-16. asianpubs.org Key interactions for COX-2 inhibition by quinazolinones involve hydrogen bonds with amino acids like Tyr355 and Arg120. ekb.eg

Furthermore, as potential antifolate agents, quinazoline derivatives have been docked against DHFR and TS. mdpi.comuobaghdad.edu.iq These studies are vital for developing new anticancer and antimicrobial agents. mdpi.comnih.gov Docking of 2,4-diaminoquinazoline analogs against P. falciparum DHFR showed favorable Glide and FlexX scores, indicating a good fit within the active site. nih.gov Interactions with crucial residues like Asp54 and Leu164 are considered essential for inhibitory activity. nih.gov

The table below summarizes representative binding affinities of various quinazoline derivatives against different protein targets, as reported in the literature.

| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Imatinib | EGFR | -10.9 | - |

| Varlitinib | EGFR | Fitness Score: 109 | Stable H-bonds, Hydrophobic contacts |

| Quinazolinone derivative (6d) | EGFR | -32.5712 | Gly719, Lys745 |

| Quinazolinone derivative (QZN-16) | COX-2 | -10.32 | - |

| Quinazolinone derivative (IQ series) | COX-2 | -9.3 | - |

| 4-substituted-anilino quinazoline (3a) | hTS | -8.10 | - |

| 4-substituted-anilino quinazoline (Pemetrexed) | hTS | -8.88 | - |

| Quinazolinone derivative (S1) | DHFR | PLP Fitness Score: 93.21-95.93 | ARG 70, SER59 |

| 2,4-diaminoquinazoline analog (7) | P. falciparum DHFR | Glide Score: -11.43 to -11.97 | Asp54, Leu164, Ile14 |

This table presents a selection of findings from various computational studies on quinazoline derivatives and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.govjaper.in Numerous QSAR studies have been performed on quinazoline derivatives to model their anticonvulsant and anticancer activities. researchgate.netresearchgate.net

For anticonvulsant activity, a QSAR study on quinazoline-4(3H)-ones derivatives resulted in a robust model with excellent statistical parameters. researchgate.netufv.br The best model showed a high coefficient of determination (R²) of 0.899, an adjusted R² of 0.888, and a leave-one-out cross-validated Q² of 0.866, indicating good stability and predictive ability. researchgate.netufv.br The external predictive ability was confirmed with an R²_pred of 0.7406. researchgate.netufv.br The model indicated that the anticonvulsant activity was influenced by descriptors such as the Broto-Moreau autocorrelation (ATS2v) and properties related to the molecule's electronic structure and size. researchgate.netufv.br

In the realm of anticancer research, QSAR models have been developed for quinazoline derivatives as EGFR inhibitors. nih.govacs.org One 2D-QSAR study on 31 quinazoline analogs against human lung cancer yielded a model with an R² of 0.745, an adjusted R² of 0.723, and a high predictive ability for the test set (R²_test = 0.941). nih.govacs.org The descriptors found to be important included topological indices, polar surface area, and the number of rotatable bonds. nih.gov Another study focusing on cytotoxic activity against breast cancer cell lines also developed a significant QSAR model using descriptors related to constitutional, functional, and charge properties of the molecules. nih.gov

The statistical quality of these models underscores their utility in the rational design of novel quinazoline-based therapeutic agents.

| Activity | Model Type | R² | R²_adj | Q² (LOO) | R²_pred / R²_test | Key Descriptor Types |

| Anticonvulsant | Genetic Function Algorithm | 0.899 | 0.888 | 0.866 | 0.7406 | Autocorrelation, Eigenvalue-based, RDF |

| Anticancer (EGFR) | Multiple Linear Regression (MLR) | 0.745 | 0.723 | 0.669 | 0.941 | Topological, Polar Surface Area, Rotatable Bonds |

| Anticancer (Cytotoxic) | Genetic Algorithm-PLS | - | - | - | - | Constitutional, Functional, Charge |

| Anticonvulsant | Principal Component Regression | 0.6109 | - | 0.5487 | 0.6188 | Electronic, Topological |

This table summarizes statistical data from various QSAR studies on quinazoline derivatives and is not specific to this compound.

In Silico Pharmacokinetics and Drug-likeness Assessment (e.g., ADME Properties)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to filter out candidates with poor pharmacokinetic profiles. acs.org Computational tools like SwissADME and pkCSM are widely used to predict these properties and assess the "drug-likeness" of compounds. acs.orgfrontiersin.orgd-nb.infonih.gov

Studies on various quinazoline derivatives have shown that the scaffold is generally amenable to developing orally bioavailable drugs. nih.govacs.org Predictions for a range of derivatives often show good gastrointestinal (GI) absorption and compliance with Lipinski's Rule of Five, which suggests a compound is more likely to be an orally active drug if it has a molecular weight < 500 g/mol , a LogP ≤ 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. acs.orgnih.gov

However, some derivatives may violate these rules, for instance, by having a LogP value greater than 5, which could suggest poor absorption if administered orally. abap.co.in The prediction of cytochrome P450 (CYP) enzyme inhibition is also crucial, as it relates to drug metabolism and potential drug-drug interactions. Various quinazoline derivatives have been screened for their potential to inhibit isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. actascientific.comnih.govresearchtrend.net

The table below provides a summary of predicted ADME and drug-likeness properties for representative quinazoline derivatives from various studies.

| Property | Prediction Tool | Finding for Quinazoline Derivatives | Reference |

| Drug-Likeness | |||

| Lipinski's Rule of Five | SwissADME | Most designed compounds passed the rule. | acs.orgijddr.in |

| pkCSM | Some derivatives violated the LogP > 5 rule. | abap.co.in | |

| Absorption | |||

| Gastrointestinal (GI) Absorption | SwissADME, pkCSM | Predicted to be high for many derivatives. | actascientific.comnih.gov |

| Blood-Brain Barrier (BBB) Permeability | SwissADME | Generally predicted to be low or non-permeable. | nih.gov |

| Metabolism | |||

| CYP450 Inhibition | pkCSM, SwissADME | Varies by derivative; some inhibit CYP1A2, CYP2D6, etc. | actascientific.comresearchtrend.net |

| Toxicity | |||

| hERG Blockage | Pred-hERG | Investigated compounds were predicted to be non-blockers. | actascientific.com |

This table compiles general findings from in silico ADME studies on the quinazoline class of compounds.

Computational Prediction of Toxicity Profiles

Predicting the potential toxicity of a compound early in the drug discovery process is essential to minimize safety risks and reduce late-stage failures. researchtrend.net In silico toxicology models, such as those provided by ProTox-II, pkCSM, and Toxtree, are used to estimate various toxicity endpoints for chemical structures. abap.co.inresearchgate.netuad.ac.id

For quinazoline derivatives, these tools have been used to predict acute oral toxicity (LD50), hepatotoxicity (liver toxicity), carcinogenicity, and mutagenicity. abap.co.inresearchgate.netjapsonline.comresearchgate.net For example, a study using ProTox-II classified a series of 2,4-diaminoquinazoline derivatives into toxicity class 3 (toxic if swallowed), with a predicted LD50 of 125 mg/kg. abap.co.in Another study on spiro doaj.orgekb.egabap.co.intriazolo[1,5-c]quinazolines predicted LD50 values in the range of 1000–2000 mg/kg, placing them in the less severe Class IV. mdpi.com

Predictions for other endpoints like hepatotoxicity, carcinogenicity, and mutagenicity often yield probability scores. For some quinazoline series, the probability of hepatotoxicity was moderate (e.g., 0.50-0.58), while some compounds were predicted to be mutagenic. actascientific.comabap.co.inresearchgate.net However, many other designed derivatives were found to be devoid of predicted mutagenic, tumorigenic, or irritant effects. ijddr.in These predictive studies are crucial for prioritizing which compounds should advance to more resource-intensive experimental testing. researchgate.net

| Toxicity Endpoint | Prediction Tool | Predicted Outcome for Quinazoline Derivatives | Reference |

| Acute Oral Toxicity (LD50) | ProTox-II | 125 mg/kg (Class 3) for some derivatives. | abap.co.in |

| ProTox-II | 1000-2000 mg/kg (Class 4) for other derivatives. | mdpi.com | |

| Hepatotoxicity | ProTox-II, pkCSM | Predicted for some series (Probability: 0.50-0.58). | actascientific.comabap.co.in |

| Carcinogenicity | ProTox-II, Toxtree | Predicted for some series (Probability: 0.55-0.61). | abap.co.inresearchgate.net |

| Mutagenicity | ProTox-II, Toxtree | Some compounds predicted as mutagenic, others as non-mutagenic. | actascientific.comabap.co.inresearchgate.net |

| Immunotoxicity | ProTox-II | High probability predicted for some derivatives (0.89-0.99). | abap.co.in |

This table presents a summary of findings from various computational toxicity studies on quinazoline derivatives and is not specific to this compound.

Biological Activities and Therapeutic Applications of Quinazolin 6 Ol Derivatives

Antineoplastic and Antiproliferative Potentials (Anticancer/Antitumor)

Quinazolin-6-ol derivatives have demonstrated considerable promise as anticancer agents by targeting key molecules involved in tumor progression. ajol.infogoogle.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. ontosight.aitandfonline.com EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and survival. google.comfrontiersin.org Its overexpression or mutation is a common feature in many human cancers, making it a prime target for therapeutic intervention. google.comfrontiersin.org The quinazoline (B50416) core has proven to be a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com

Numerous studies have documented the potent antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. These cell lines represent various cancer types and EGFR mutation statuses, providing a broad understanding of the compounds' efficacy.

For instance, a series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives were synthesized and evaluated for their antiproliferative activities. One compound, 8d , showed remarkable inhibitory activity against cell lines with both wild-type EGFR (A549, SW480) and mutant EGFR (HCC827, NCI-H1975), with IC₅₀ values ranging from 0.37 to 4.87 μM. nih.gov Another study on 4-arylamino-quinazoline derivatives reported that compound 8 displayed broad-spectrum cytotoxic activity against H1975, A549, HeLa, and MCF-7 cells. nih.gov

A series of quinazoline derivatives with benzylidene hydrazine (B178648) carboxamide modifications also exhibited exceptional antiproliferative activity against A549, HepG2, MCF-7, and H1975 cells. nih.govtandfonline.com Specifically, compound 14 from this series demonstrated excellent inhibitory activity against both wild-type EGFR and the resistant EGFRT790M/L858R mutant. nih.govtandfonline.com

The table below summarizes the reported antiproliferative activities of selected this compound derivatives against various cancer cell lines.

| Compound | A549 (Lung) IC₅₀ | NCI-H1975 (Lung) IC₅₀ | HCC827 (Lung) IC₅₀ | MCF-7 (Breast) IC₅₀ | HeLa (Cervical) IC₅₀ | Reference |

| Compound 8d | 0.37-4.87 µM | 0.37-4.87 µM | 0.37-4.87 µM | - | - | nih.gov |

| Compound 8 | Broad-spectrum activity | Broad-spectrum activity | - | Broad-spectrum activity | Broad-spectrum activity | nih.gov |

| Compound 14 | Exceptional activity | Exceptional activity | - | Exceptional activity | - | nih.govtandfonline.com |

| Compound 13 | 7.35 µM | 3.01 µM | - | - | - | nih.gov |

| Compound 18 | Low micromolar cytotoxicity | Low micromolar cytotoxicity | - | Low micromolar cytotoxicity | - | mdpi.com |

| Compound 5cX | <2.5 µM | <2.5 µM | - | - | - | ajol.info |

| Compound 9a | 3.68 µM | 10.06 µM | - | - | - | tandfonline.com |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

A significant challenge in the treatment of cancers with EGFR inhibitors is the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. nih.govtandfonline.comresearchgate.net This mutation increases the affinity of the receptor for ATP, reducing the efficacy of first-generation EGFR inhibitors. researchgate.net Consequently, a major focus of research has been the development of this compound derivatives that can overcome this resistance.

Several strategies have been employed to design inhibitors effective against the T790M mutant. One approach involves creating compounds that can form covalent bonds with a cysteine residue (Cys797) near the ATP-binding site, a feature of second-generation inhibitors. nih.govtandfonline.com This covalent interaction can enhance the potency and duration of inhibition, helping to overcome the increased ATP affinity of the T790M mutant.

Researchers have synthesized novel cinnamamide-quinazoline derivatives specifically to tackle the T790M mutation. mdpi.com Similarly, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position showed significant activity against H1975 cells, which harbor the T790M mutation. nih.gov Compound 13 from this series was a potent inhibitor of EGFRL858R/T790M. nih.gov

Some this compound derivatives have been designed as dual inhibitors, targeting both EGFR and another member of the human epidermal growth factor receptor family, HER2 (ErbB2). google.comnih.gov Since EGFR and HER2 can form heterodimers, which leads to potent downstream signaling, simultaneously inhibiting both receptors can be a more effective anticancer strategy. researchgate.net

Lapatinib (B449) is a well-known quinazoline-based dual EGFR/HER2 inhibitor. nih.gov The development of novel dual inhibitors often involves modifying the quinazoline scaffold to achieve potent inhibition of both kinases. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized as potential dual EGFR-HER2 inhibitors. nih.gov Another approach involved the bioisosteric replacement of the central quinazoline core of lapatinib to develop compounds with enhanced HER2 selectivity. nih.govresearchgate.net

By incorporating functionalities that can interact with key residues in the ATP-binding sites of both EGFR and HER2, these dual inhibitors aim to provide a broader and more robust blockade of cancer cell signaling pathways. acs.org

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

While often targeted in conjunction with EGFR, some this compound derivatives have been specifically optimized for potent HER2 inhibition. nih.gov HER2 overexpression is a key driver in certain types of breast cancer and other malignancies. nih.gov

In an effort to develop more selective HER2 inhibitors, researchers synthesized a novel series of isoquinoline-tethered quinazoline derivatives. nih.gov These compounds demonstrated significantly improved selectivity for HER2 over EGFR compared to lapatinib. nih.gov The representative compound 14f from this study not only showed potent inhibition of HER2 phosphorylation at the cellular level but also exhibited high HER2 selectivity and significantly inhibited colony formation in HER2-dependent SKBR3 cells. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation (e.g., PI3Kα Inhibition)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical pathway that is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival. mdpi.comfrontiersin.orgsemanticscholar.org The α-isoform of PI3K (PI3Kα) is one of the most commonly mutated oncogenes in human cancers. mdpi.comsemanticscholar.org

Recent research has focused on developing this compound derivatives that can modulate the PI3K pathway. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. mdpi.comsemanticscholar.org One of the most potent compounds, 13k , exhibited submicromolar inhibitory activity against various tumor cell lines and inhibited PI3Kα with an IC₅₀ value of 1.94 nM. mdpi.comsemanticscholar.org This compound was also shown to induce cell cycle arrest and apoptosis in HCC827 cells. mdpi.comsemanticscholar.org

Other studies have explored 4-methyl quinazoline derivatives as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov Compound 43 from this research showed potent inhibition of PI3Kα and PI3Kδ with IC₅₀ values of 42 nM and 8.1 nM, respectively. nih.gov These findings highlight the versatility of the quinazoline scaffold in targeting multiple key oncogenic pathways.

Promotion of Apoptosis in Malignant Cells

Quinazolinone derivatives, closely related to this compound, have been shown to induce apoptosis, or programmed cell death, in tumor cells through multiple mechanisms. mdpi.com These compounds can enhance the expression of pro-apoptotic proteins, such as caspases and Bax, while simultaneously inhibiting anti-apoptotic proteins like Bcl-2. mdpi.comfrontiersin.orgmdpi.com This disruption of the balance between pro- and anti-apoptotic factors is a key strategy in cancer therapy. nih.gov

Research has identified several specific derivatives that trigger apoptosis in various cancer cell lines. For instance, a series of 2-thioquinazolin-4(3H)-one conjugates, including a benzimidazole-quinazolinone derivative, demonstrated notable anticancer activity. mdpi.com Another study highlighted a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative that significantly inhibited the viability of oral squamous cell carcinoma (OSCC) cells. mdpi.com Furthermore, novel quinazoline derivatives have been synthesized that induce apoptosis in gastric cancer MGC-803 cells by decreasing the expression of Bcl-2 and Mcl-1 and up-regulating Bax and cleaved PARP. mdpi.com The anticancer effects of certain quinazoline derivatives are attributed to the activation of the mitochondrial apoptotic pathway, which includes the activation of caspase-3 and a reduction in the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. frontiersin.org

The induction of apoptosis is often linked to the ability of these compounds to arrest the cell cycle at specific phases. One study found that a particular quinazoline derivative caused G2/M phase cell cycle arrest in A549 lung cancer cells at higher concentrations. mdpi.com This cell cycle arrest prevents tumor cell proliferation and can lead to apoptosis. mdpi.com The capacity of quinazoline-containing drugs like lapatinib and erlotinib (B232) to initiate cell cycle arrest and apoptosis underscores the therapeutic potential of this chemical class. nih.gov

| Derivative Class/Compound | Malignant Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | General Tumor Cells | Enhance pro-apoptotic proteins (caspases), inhibit anti-apoptotic proteins (Bcl-2). mdpi.com | mdpi.com |

| Compound 18 (a novel quinazoline derivative) | MGC-803 (Gastric Cancer) | Decreased expression of Bcl-2 and Mcl-1; up-regulated expression of Bax and cleaved PARP. mdpi.com | mdpi.com |

| Quinazolinone-allylphenyl quinoxaline (B1680401) hybrids | HepG2 (Liver Cancer) | Activation of the mitochondrial apoptotic pathway, activation of caspase-3, reduced expression of Bcl-2. frontiersin.org | frontiersin.org |

| Compound 107 (a quinazolin-4(3H)-one derivative) | A549 (Lung Cancer) | Induced late apoptosis and G2/M phase cell cycle arrest. mdpi.com | mdpi.com |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative | OSCC (Oral Squamous Cell Carcinoma) | Significantly inhibited cell viability. mdpi.com | mdpi.com |

Antimicrobial Efficacy

This compound and its related quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases. smolecule.comontosight.ai These compounds have been evaluated against various strains of bacteria and fungi, often showing significant efficacy. nih.govbrieflands.com

Antibacterial Activity Spectrum

The quinazoline scaffold is a key component in a variety of compounds exhibiting potent antibacterial properties. mdpi.com Research has confirmed that quinazolinone derivatives can possess higher antibacterial activity than some standard drugs. mdpi.com Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. ujpronline.com

This compound itself has been shown to have antibacterial activity against Gram-negative bacteria. biosynth.com While Phytophthora is classified as an oomycete, not a bacterium, some sources in the context of broad screening have referred to its susceptibility to these compounds alongside bacteria. biosynth.com More specifically, various quinazolinone derivatives have shown better bacteriostatic activity against Gram-negative bacteria compared to Gram-positive strains. nih.govbrieflands.com

Significant activity has been documented against several phytopathogenic Gram-negative bacteria. For example, certain quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety displayed noteworthy in vitro antibacterial effects. acs.org Compound 6b from this series was particularly potent against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium causing bacterial blight in rice, with an EC50 value of 7.2 µg/mL, which is approximately 12 times more effective than the commercial bactericide bismerthiazol. acs.org Another derivative, L18 , from a series of myricetin (B1677590) derivatives with a quinazolinone moiety, showed strong activity against Xanthomonas axonopodis pv. citri (Xac) with an EC50 value of 16.9 µg/mL. acs.org Fused quinazolinone derivatives have also demonstrated acceptable activity against Pseudomonas aeruginosa. nih.gov

| Derivative/Compound | Gram-Negative Bacterium | Observed Activity (EC50/MIC) | Reference |

|---|---|---|---|

| This compound | Phytophthora (noted as Gram-negative in source) | Active. biosynth.com | biosynth.com |

| Compound 6b (Quinazoline thioether derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 7.2 µg/mL. acs.org | acs.org |

| Compound 6b (Quinazoline thioether derivative) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 10.0 µg/mL. acs.org | acs.org |

| Compound L18 (Myricetin-quinazolinone derivative) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 16.9 µg/mL. acs.org | acs.org |

| Compound 11 (Fused quinazolinone) | Pseudomonas aeruginosa | Showed improved activity. nih.gov | nih.gov |

The challenge of antibiotic resistance has spurred research into new compounds effective against resilient strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Within this area, quinazolinone derivatives have emerged as a class of interest. Specifically, a pyrimidin-4-yl quinazolin-4(3H)-one conjugate was reported to efficiently inhibit biofilm formation in MRSA with an IC50 value of 20.7 μM. nih.gov The ability to disrupt biofilms is a critical antimicrobial strategy, as biofilms provide bacteria with a protective environment against conventional antibiotics.

Antifungal and Anti-Oomycete Properties

In addition to their antibacterial effects, this compound derivatives are recognized for their potent antifungal and anti-oomycete activities. researchgate.netnih.gov Numerous studies have highlighted the efficacy of these compounds against a range of pathogenic fungi and oomycetes, which are significant threats in both medicine and agriculture. nih.govresearchgate.netcapes.gov.brmdpi.com

Synthesized fused quinazolinone derivatives have shown good activity against fungal species like Candida albicans and Aspergillus niger. nih.govbrieflands.com Research into 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols found that many of these derivatives displayed good antifungal activity, with some compounds completely inhibiting the growth of tested Candida and Aspergillus species at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. capes.gov.br Furthermore, quinazolin-6-yloxyacetamides are among the various quinazoline derivatives noted for their anti-oomycete activity. researchgate.netresearchgate.net